naphthalen-2-ylmethyl N-phenylcarbamate
Description
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Structure
3D Structure
Properties
CAS No. |
6954-76-3 |
|---|---|
Molecular Formula |
C18H15NO2 |
Molecular Weight |
277.3 g/mol |
IUPAC Name |
naphthalen-2-ylmethyl N-phenylcarbamate |
InChI |
InChI=1S/C18H15NO2/c20-18(19-17-8-2-1-3-9-17)21-13-14-10-11-15-6-4-5-7-16(15)12-14/h1-12H,13H2,(H,19,20) |
InChI Key |
OOUWFMKXMGIBRS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)OCC2=CC3=CC=CC=C3C=C2 |
Origin of Product |
United States |
Significance of Carbamate Derivatives in Contemporary Organic Chemistry
Carbamate (B1207046) derivatives, characterized by the functional group R₂NC(O)OR', are a cornerstone of modern organic chemistry. wikipedia.org This versatile functional group is an integral component in a wide array of applications, from pharmaceuticals to agrochemicals and materials science. acs.orgnih.govnih.gov The significance of carbamates stems from their unique combination of stability and reactivity, which allows them to serve various roles in chemical synthesis and biological systems.
In medicinal chemistry, the carbamate group is a key structural motif found in numerous approved drugs and prodrugs. nih.gov Carbamates are often employed as isosteres for amide bonds in peptidomimetics due to their enhanced stability towards enzymatic degradation. acs.orgnih.gov This stability, coupled with their ability to permeate cell membranes, makes them valuable in drug design. acs.orgnih.gov Furthermore, the carbamate functionality can engage in hydrogen bonding, which is crucial for molecular recognition and binding to biological targets such as enzymes and receptors. acs.org
The utility of carbamates also extends to their role as protecting groups for amines, a fundamental strategy in multi-step organic synthesis. nih.gov The controlled introduction and removal of carbamate protecting groups, such as Boc (tert-butoxycarbonyl) and Cbz (carboxybenzyl), are essential for the synthesis of complex molecules. In the realm of materials science, carbamates are the building blocks of polyurethanes, a major class of polymers with diverse applications. wikipedia.org
The continued exploration of novel carbamate derivatives is driven by the desire to fine-tune their chemical and biological properties for specific applications. By modifying the substituents on the nitrogen and oxygen atoms of the carbamate group, chemists can modulate factors such as reactivity, solubility, and biological activity.
Structural Classification and Distinctive Features of N Arylcarbamates
N-arylcarbamates are a specific subclass of carbamates where the nitrogen atom is directly attached to an aromatic ring. This structural feature imparts distinct properties compared to their N-alkyl counterparts. The electronic communication between the lone pair of electrons on the nitrogen atom and the aromatic π-system influences the reactivity and conformational preferences of the carbamate (B1207046) group.
The delocalization of the nitrogen lone pair into the aryl ring can affect the rotational barrier around the C-N bond, leading to a more planar and rigid structure. acs.org This conformational rigidity can be advantageous in the design of molecules that require a specific three-dimensional arrangement for biological activity. The electronic nature of the substituents on the aryl ring can further modulate the properties of the N-arylcarbamate. Electron-withdrawing groups can increase the acidity of the N-H proton and influence the susceptibility of the carbamate to hydrolysis, while electron-donating groups have the opposite effect.
From a synthetic perspective, the formation of the C-N bond in N-arylcarbamates can be achieved through various methods, including the reaction of aryl isocyanates with alcohols or the coupling of aryl amines with chloroformates. wikipedia.org More recent methodologies focus on developing metal-free and environmentally benign approaches to N-arylcarbamate synthesis. acs.org
The structural features of N-arylcarbamates make them important scaffolds in medicinal chemistry and materials science. Their ability to form strong interactions with biological targets and their tunable electronic properties continue to make them a subject of active research.
Rationale and Scope for Academic Investigation of Naphthalen 2 Ylmethyl N Phenylcarbamate
Classical Synthetic Routes to Carbamates
Traditional methods for carbamate synthesis have been foundational in organic chemistry, though some involve hazardous reagents. researchgate.net These routes, including phosgene-mediated and chloroformate-based syntheses, as well as the Hofmann rearrangement, have been widely employed for the preparation of a diverse range of carbamates. nih.gov
Phosgene-Mediated and Chloroformate-Based Syntheses
The use of phosgene (B1210022) and its derivatives, such as triphosgene, has been a cornerstone in the synthesis of carbamates. researchgate.netnih.gov In a typical phosgene-mediated reaction, an alcohol reacts with phosgene to form a chloroformate intermediate, which then reacts with an amine to yield the desired carbamate. researchgate.netwikipedia.org This method, while effective, is hampered by the extreme toxicity of phosgene gas. google.com Triphosgene, a solid and safer alternative, often serves as a substitute for phosgene. nih.gov
Chloroformates, which are esters of chloroformic acid, are also common reagents for carbamate synthesis. wikipedia.org Alkyl chloroformates react with amines, typically in the presence of a base to neutralize the hydrochloric acid byproduct, to form carbamates. nih.govwikipedia.org However, these reactions can require a large excess of base and long reaction times to achieve acceptable efficiency. nih.gov A variety of chloroformate reagents are commercially available, facilitating the synthesis of a wide array of carbamate derivatives. wikipedia.org For instance, the reaction of p-nitrophenyl chloroformate with an alcohol in the presence of a base produces an activated carbonate, which can then effectively react with an amine to form a carbamate. nih.govresearchgate.net
| Reagent | Description | Advantages | Disadvantages |
| Phosgene | A highly reactive gas used to form a chloroformate intermediate with an alcohol, which then reacts with an amine. researchgate.net | High reactivity and efficiency. | Extreme toxicity and hazardous handling requirements. google.com |
| Triphosgene | A solid, crystalline substitute for phosgene. nih.gov | Safer to handle than phosgene gas. nih.gov | Still generates phosgene in situ. |
| Alkyl Chloroformates | Esters of chloroformic acid that react directly with amines. wikipedia.org | Readily available and versatile. nih.gov | Often require excess base and long reaction times. nih.gov |
| p-Nitrophenyl Chloroformate | Used to form activated carbonates with alcohols, which then react with amines. nih.govresearchgate.net | Forms a more reactive intermediate, potentially leading to milder reaction conditions. | May introduce an additional synthetic step. |
Hofmann Rearrangement Applications in Carbamate Formation
The Hofmann rearrangement is a well-established method for converting primary amides into primary amines with one less carbon atom. wikipedia.org This reaction proceeds through an isocyanate intermediate, which can be trapped by nucleophiles such as alcohols to form carbamates. wikipedia.orgbenthamdirect.com The classical Hofmann rearrangement involves the treatment of a primary amide with a strong base and a halogen, such as bromine. acs.org
Modifications to the classical Hofmann rearrangement have been developed to improve yields and expand the substrate scope. These modified methods often employ different oxidizing agents, such as lead tetraacetate or N-bromosuccinimide (NBS) with sodium methoxide (B1231860) in methanol (B129727), to facilitate the rearrangement under milder conditions. researchgate.net For example, treating aromatic and aliphatic carboxamides with NBS and sodium methoxide in refluxing methanol can produce the corresponding methyl carbamates in nearly quantitative yields. researchgate.net This approach has been shown to be particularly useful for the preparation of p-substituted anilines via their carbamate precursors. researchgate.net The development of organo-catalytic systems, particularly those based on hypervalent iodine, has provided greener and more environmentally friendly methods for the conversion of carboxamides to carbamates. benthamdirect.comeurekaselect.com
Nucleophilic Substitution Approaches for N-Arylcarbamates
Nucleophilic substitution reactions are a fundamental strategy for the synthesis of N-arylcarbamates. In these reactions, a nucleophile attacks an electrophilic carbonyl carbon, leading to the displacement of a leaving group. The synthesis of this compound can be envisioned through the reaction of 2-naphthol (B1666908) with phenyl isocyanate in the presence of a base like triethylamine. vulcanchem.com
The reactivity in nucleophilic substitution at the carbonyl group is influenced by the nature of the leaving group and the nucleophilicity of the attacking species. For instance, the aminolysis of aryl N-phenylthiocarbamates with benzylamines proceeds much faster than the corresponding reactions of aryl N-phenylcarbamates. nih.gov This suggests that the thiophenoxide is a better leaving group than the phenoxide, facilitating a concerted mechanism for the thiocarbamate aminolysis. nih.gov
For aryl halides, nucleophilic aromatic substitution (SNAr) can be employed to form N-arylcarbamates. This reaction typically requires the presence of strong electron-withdrawing groups on the aromatic ring to activate it towards nucleophilic attack. chemistrysteps.commasterorganicchemistry.com The reaction proceeds through an addition-elimination mechanism, involving the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. chemistrysteps.com
Catalytic and Metal-Free Coupling Reactions
In recent years, significant efforts have been directed towards the development of more sustainable and efficient catalytic methods for carbamate synthesis, including those that utilize carbon dioxide as a C1 feedstock and palladium-catalyzed cross-coupling reactions.
Carbon Dioxide Fixation and Amine Coupling Strategies
The utilization of carbon dioxide (CO2) as a renewable and non-toxic C1 source for carbamate synthesis is a highly attractive alternative to phosgene-based methods. nih.govgoogle.com These reactions typically involve the reaction of CO2 with an amine to form a carbamic acid or a carbamate salt, which is then reacted with an electrophile. acs.org However, the nucleophilicity of the carbamate anion is often lower than that of the starting amine, which can lead to selectivity issues. acs.org
To overcome these challenges, various catalytic systems have been developed. For instance, a three-component coupling of amines, CO2, and alkyl halides in the presence of cesium carbonate and a phase-transfer catalyst can efficiently produce carbamates under mild conditions. google.comorganic-chemistry.org Basic catalysts have also been shown to effectively convert both linear and branched aliphatic amines to the corresponding carbamates in the presence of CO2 and an alcohol, even without dehydrating agents. rsc.org Furthermore, bifunctional organocatalysts have been designed to facilitate the enantioselective synthesis of cyclic carbamates from unsaturated amines and CO2. acs.orgnih.gov
| Catalytic System/Reagent | Reactants | Key Features |
| Cesium Carbonate / TBAI | Amine, CO2, Alkyl Halide | Mild reaction conditions, short reaction times, avoids N-alkylation side reactions. organic-chemistry.org |
| Basic Catalysts | Amine, CO2, Alcohol | Halogen-free, good yields under mild CO2 pressure. rsc.org |
| Bifunctional Organocatalyst | Unsaturated Amine, CO2 | Enantioselective synthesis of cyclic carbamates. acs.orgnih.gov |
| 1,1,3,3-Tetramethylguanidine (TMG) | Amine, CO2 | Mediates carboxylation of anilines; the TMG-CO2 adduct acts as a source of CO2. rsc.org |
Palladium-Catalyzed Carbamate Formation Pathways
Palladium-catalyzed cross-coupling reactions have emerged as a powerful tool for the synthesis of N-aryl carbamates. organic-chemistry.orgmit.edu An efficient method involves the palladium-catalyzed cross-coupling of aryl chlorides or triflates with sodium cyanate (B1221674) in the presence of an alcohol. organic-chemistry.orgnih.gov This reaction proceeds through the in situ formation of an aryl isocyanate, which is then trapped by the alcohol to yield the carbamate. nih.gov The use of aryl triflates as electrophiles has expanded the substrate scope, allowing for the use of a wide range of alcohols, including primary, secondary, and sterically hindered ones. organic-chemistry.orgmit.edu
This methodology provides access to various carbamate protecting groups and can be applied to the synthesis of S-thiocarbamates by using thiols as the nucleophile. organic-chemistry.orgnih.gov The reaction conditions can be tailored to accommodate sensitive functional groups. For example, in the synthesis of allyl carbamates, the reactive palladium(0) catalyst can be quenched before the addition of allyl alcohol to prevent undesired deprotection. nih.gov Oxidative carbonylation of amines and alcohols in the presence of a palladium catalyst and an oxidant also provides a route to carbamates. rsc.org
Metal-Free C-N Coupling Protocols
The development of carbon-nitrogen (C-N) bond formation reactions that avoid transition metal catalysts is a significant area of research, aimed at reducing costs and eliminating toxic metal residues in final products. One notable advancement is the use of iodine and an oxidant to facilitate the synthesis of N-phenylcarbamates.
A recently developed one-pot, metal-free method employs iodine and tert-butyl hydroperoxide (TBHP) to mediate the coupling of amines with hydrazine (B178648) formates. This reaction proceeds through the formation of an alkoxycarbonyl radical, which then undergoes a cross-coupling reaction with an amine to form the carbamate. This protocol has been successfully applied to the synthesis of naphthalen-2-yl N-phenylcarbamate, achieving yields in the range of 65–75% under mild conditions at room temperature over 12 hours. vulcanchem.com The method is valued for its use of inexpensive, readily available reagents and its tolerance for a broad range of functional groups. researchgate.net
Another metal-free approach involves the generation of carbamoyl (B1232498) radicals from oxamic acids. Using an oxidant like ammonium (B1175870) persulfate ((NH₄)₂S₂O₈), carbamoyl radicals can be produced and subsequently used in cascade reactions to form complex carbamate-containing molecules. mdpi.com Furthermore, strategies for activating carbon dioxide (CO₂) for carbamate synthesis without metals are gaining traction, providing a greener route to these valuable compounds. researchgate.net
| Reagents | Key Features | Product Type | Reported Yield | Reference |
|---|---|---|---|---|
| Iodine, TBHP, Hydrazine Formate, Amine | One-pot; mild conditions; forms alkoxycarbonyl radical intermediate. | N-Aryl and N-Alkyl Carbamates | Moderate to Good (e.g., 65-75% for naphthalen-2-yl N-phenylcarbamate) | vulcanchem.comresearchgate.net |
| Oxamic Acid, (NH₄)₂S₂O₈, 2-(Allyloxy)arylaldehyde | Generates carbamoyl radical; cascade radical annulation. | Carbamoylated Chroman-4-Ones | High functional group tolerance | mdpi.com |
Sustainable and Green Chemical Synthesis Techniques
Green chemistry principles are increasingly being integrated into carbamate synthesis to minimize environmental impact. This involves the use of safer solvents, renewable feedstocks, and more efficient reaction conditions.
Deep Eutectic Solvents (DESs) have emerged as highly effective and environmentally friendly alternatives to traditional organic solvents. DESs are mixtures of hydrogen bond donors (HBD) and hydrogen bond acceptors (HBA) with a melting point significantly lower than their individual components. nih.gov They are often biodegradable, non-toxic, and inexpensive. rsc.org
In carbamate synthesis, DESs can function as both the solvent and the catalyst. For instance, a DES composed of choline (B1196258) chloride and zinc chloride ([ChCl][ZnCl₂]₂) has been used for the eco-friendly, one-pot synthesis of various carbamates from ureas and a wide range of alcohols and phenols. rsc.org The DES system can often be recycled and reused multiple times without a significant loss of activity. Other studies have utilized urea-based DESs for the synthesis of cellulose (B213188) carbamate, demonstrating the versatility of these green solvents in producing bio-based polymers. mdpi.comnih.govresearchgate.net
Solvent-free reactions represent another pillar of green synthesis. The preparation of primary carbamates has been achieved under solvent-free conditions using silica (B1680970) sulfuric acid as a solid acid catalyst, highlighting a simple and efficient green methodology. umich.edu
| DES System | Reactants | Reaction Conditions | Key Advantages | Reference |
|---|---|---|---|---|
| Choline Chloride : Zinc Chloride ([ChCl][ZnCl₂]₂) | Ureas, Alcohols/Phenols | 120 °C, 18 h | Eco-friendly, one-pot, recyclable catalyst/solvent system. | rsc.org |
| Erbium Trichloride : Urea (B33335) | Cellulose, Urea | - | DES acts as medium, reagent, and catalyst; non-toxic compounds. | mdpi.comnih.gov |
| Choline Chloride : Urea | Cellulose, Urea | - | Efficient, green method for bio-based polymer synthesis. | researchgate.net |
Oxidative coupling reactions provide a direct route to carbamates from simple precursors. A prominent strategy involves the direct C-H bond activation of formamides coupled with alcohols or phenols. This approach, often catalyzed by transition metals like copper or iron, serves as an efficient method for constructing the carbamate linkage. For example, iron (II) bromide has been used to catalyze the direct coupling of phenols with formamides to yield phenylcarbamate products. tandfonline.comresearchgate.net
Electrochemical methods are also emerging as a green oxidative tool. An efficient cross-coupling of carbon dioxide with amines and arylketones has been achieved through simple electrochemical oxidation under mild, metal-free conditions to produce O-β-oxoalkyl carbamates. researchgate.net Photocatalysis offers another sustainable pathway; a catalyst-free carbamoyloxylation of arylacetones with CO₂ and amines has been developed under visible light, using inexpensive carbon tetrabromide to facilitate the reaction at room temperature. researchgate.net These methods represent a move away from harsh, stoichiometric oxidants towards more sustainable energy sources like electricity and light.
Solid-Phase Synthesis Techniques for Carbamate Scaffolds
Solid-phase organic synthesis (SPOS) is a powerful technique for the rapid generation of compound libraries, particularly in drug discovery. This methodology involves attaching a starting material to an insoluble solid support (e.g., a resin) and carrying out a sequence of reactions. The key advantage is the ease of purification, as excess reagents and byproducts can be simply washed away.
The synthesis of carbamates on solid supports has been well-established. For example, primary and secondary amines can be reacted with reagents on a Merrifield resin to generate libraries of N-alkyl carbamates. nih.gov This technique allows for the systematic modification of the carbamate structure to explore structure-activity relationships.
More advanced applications include the multistep solid-state synthesis of highly ordered materials like Covalent Organic Frameworks (COFs). In a notable example, an imine-linked COF was transformed through a series of three consecutive postsynthetic modifications into a crystalline cyclic carbamate-linked framework. escholarship.orgnih.govberkeley.edu This process, conducted on the extended solid, demonstrates that complex chemical transformations can be performed in the solid state, opening new avenues for creating novel materials with precisely controlled carbamate linkages. escholarship.orgnih.govberkeley.edu These solid-state reactions can achieve high conversion rates, with yields of carbamate formation reaching up to 86% as determined by solid-state NMR spectroscopy. berkeley.edu
Intrinsic Chemical Stability and Conformational Dynamics of the Carbamate Moiety
The carbamate functional group (-NHCOO-) is a critical pharmacophore in many biologically active compounds. Its chemical behavior is governed by a delicate interplay of resonance, steric, and electronic effects. In this compound, the presence of both a bulky naphthalen-2-ylmethyl group and an aromatic phenyl group introduces unique conformational and stability characteristics.
The stability and geometry of the carbamate linkage are significantly influenced by resonance. The lone pair of electrons on the nitrogen atom can delocalize into the adjacent carbonyl group, creating a partial double bond character in the C-N bond. This delocalization results in a planar configuration of the carbamate group.
This resonance stabilization leads to a significant energy barrier for rotation around the C-N bond. In N-alkylcarbamates, this rotational barrier is typically around 16 kcal/mol. nih.gov For N-phenylcarbamates, the barrier is lowered to approximately 12.5 kcal/mol. nih.gov This decrease is attributed to the electron-withdrawing nature of the phenyl ring, which reduces the electron density on the nitrogen, thereby weakening the C-N double bond character. In this compound, the electronic influence of the naphthalene moiety is expected to result in a rotational barrier within this range.
The existence of this rotational barrier gives rise to syn and anti rotamers (conformational isomers). The interchange between these conformers can be studied using techniques like variable temperature NMR spectroscopy.
Comparative C-N Bond Rotational Barriers in Carbamates
| Carbamate Type | Typical Rotational Barrier (kcal/mol) | Reference |
|---|---|---|
| N-Alkylcarbamate | ~16 | nih.gov |
| N-Phenylcarbamate | ~12.5 | nih.gov |
| N-(2-pyrimidyl)carbamates | <9 | nih.gov |
Hydrolytic Stability and Decomposition Pathways
The hydrolytic stability of carbamates is a crucial factor in their application, particularly in biological systems. The ester and amide functionalities within the carbamate group are both susceptible to hydrolysis, with the reaction mechanism being highly dependent on the pH of the environment.
Under basic conditions, the hydrolysis of N-phenylcarbamates is significantly accelerated. Studies on substituted phenyl N-phenylcarbamates have shown that the reaction proceeds via an E1cB (Elimination Unimolecular conjugate Base) mechanism. rsc.org This multi-step process is initiated by the deprotonation of the carbamate nitrogen by a hydroxide (B78521) ion.
The resulting N-anion is unstable and rapidly eliminates the phenolate (B1203915) leaving group to form a phenyl isocyanate intermediate. This step is typically the rate-determining step of the reaction. The structure of the leaving group has a significant impact on the reaction rate, with electron-withdrawing substituents on the phenyl ring accelerating the elimination. rsc.org
The phenyl isocyanate intermediate formed during base-mediated hydrolysis is highly reactive and readily attacked by water. This leads to the formation of an unstable N-phenylcarbamic acid. Carbamic acids are known to be transient species that rapidly decompose in aqueous solution.
Advanced Reaction Pathways and Transformations
Beyond simple hydrolysis, the carbamate functionality can participate in more complex chemical transformations, including intramolecular cyclization reactions.
For a molecule like this compound, such reactions would likely require modification of either the naphthalene or phenyl rings to introduce a reactive functional group. For instance, the introduction of a hydroxyl or amino group at an appropriate position could lead to the formation of a heterocyclic ring system upon activation of the carbamate. The conditions for such reactions would need to be carefully controlled to favor intramolecular cyclization over intermolecular reactions or hydrolysis.
Radical and Photochemical Transformations
The radical and photochemical transformations of carbamates, including N-phenylcarbamates, are of significant interest due to their relevance in environmental degradation pathways and synthetic applications. While specific studies on this compound are not extensively documented, its reactivity can be inferred from the well-established behavior of related N-aryl carbamates. A prominent photochemical reaction for these compounds is the Photo-Fries rearrangement, which proceeds through a radical mechanism.
Upon absorption of ultraviolet (UV) radiation, N-aryl carbamates can undergo homolytic cleavage of the C–O bond, generating a carbamoyl radical and a phenoxy-type radical, enclosed within a solvent cage. These radical pairs can then recombine in several ways. The primary pathway is often the reformation of the starting carbamate. However, the carbamoyl radical can also attack the aromatic ring of the phenoxy radical at the ortho and para positions, leading to the formation of aminophenol derivatives after tautomerization. This rearrangement is a radical process and can yield a mixture of isomers.
For instance, the photolysis of ethyl N-phenylcarbamate, a structural analog, has been shown to be concentration-dependent. At lower concentrations, the primary product is aniline, resulting from the decarboxylation of the carbamic acid formed after hydrogen abstraction by the carbamoyl radical. At higher concentrations, the Photo-Fries rearrangement becomes more favorable, yielding ethyl o-aminobenzoate and ethyl p-aminobenzoate. This suggests that this compound would likely undergo a similar Photo-Fries rearrangement to produce ortho- and para- (aminocarbonyl)naphthalen-2-ol derivatives.
The formation of the compound can also involve radical intermediates. A metal-free carbon-nitrogen coupling reaction has been developed for the synthesis of N-phenylcarbamates, which proceeds via the formation of an alkoxycarbonyl radical. This radical then undergoes a cross-coupling reaction with an amine.
Table 1: Plausible Photochemical Transformation Products of N-Aryl Carbamates
| Starting Material | Proposed Key Intermediates | Potential Rearrangement Products | Potential Side Products |
|---|---|---|---|
| This compound | Naphthalen-2-yloxymethyl radical, Phenylaminocarbonyl radical | ortho-(Phenylaminocarbonyl)naphthalen-2-ol, para-(Phenylaminocarbonyl)naphthalen-2-ol | Aniline, Naphthalen-2-ylmethanol |
| Ethyl N-phenylcarbamate | Phenoxy radical, Ethoxycarbonyl radical | Ethyl o-aminobenzoate, Ethyl p-aminobenzoate | Aniline |
Oxidative Degradation Mechanisms (e.g., Hydroxyl Radical Reactions)
The oxidative degradation of this compound is expected to be primarily driven by the high reactivity of its naphthalene moiety towards strong oxidizing agents like hydroxyl radicals (•OH). Hydroxyl radicals are highly reactive electrophiles that can react with aromatic compounds through two main pathways: hydrogen atom abstraction and addition to the aromatic ring.
In the case of the naphthalene ring system, addition of the hydroxyl radical to one of the aromatic carbons is the more favorable pathway. This addition results in the formation of a hydroxycyclohexadienyl-type radical. This radical is resonance-stabilized and can undergo further reactions, typically with molecular oxygen, to form a peroxyl radical. Subsequent reactions can lead to the formation of stable, hydroxylated products such as naphthols and dihydroxynaphthalenes.
Furthermore, the radical adduct can undergo ring-opening reactions, leading to the formation of a variety of smaller, oxygenated organic compounds. Studies on the hydroxyl radical-mediated oxidation of naphthalene have identified products such as 1,2-naphthoquinone (B1664529) and 1,4-naphthoquinone, as well as ring-opened products like phthalic acid.
The carbamate linkage itself can also be a site of oxidative attack, although it is generally less reactive than the electron-rich naphthalene ring. Attack at the N-H bond of the carbamate by a hydroxyl radical would lead to a nitrogen-centered radical, which could undergo further rearrangement or degradation. However, the primary pathway for oxidative degradation is anticipated to be initiated at the naphthalene ring.
Table 2: Potential Products from the Hydroxyl Radical-Induced Oxidation of Naphthalene Moiety
| Reaction Type | Intermediate Species | Identified Products in Naphthalene Oxidation |
|---|---|---|
| •OH Addition | Hydroxycyclohexadienyl radical | 1-Naphthol, 2-Naphthol |
| Peroxyl radical | 1,2-Naphthoquinone, 1,4-Naphthoquinone | |
| Ring Opening | Various radical intermediates | Phthalic acid, Formylcinnamaldehyde |
Carbamoylation and Derivatization Reactions of Precursor Amines
The synthesis of this compound typically involves the carbamoylation of its precursor amine, 2-naphthalenemethanamine (B1583103). Carbamoylation is the process of introducing a carbamoyl group (-C(=O)NR₂) into a molecule. In this case, the nitrogen atom of 2-naphthalenemethanamine acts as a nucleophile, attacking an electrophilic carbonyl carbon of a suitable reagent.
A common method for the synthesis of N-aryl carbamates is the reaction of the corresponding amine with a chloroformate, such as phenyl chloroformate. In this reaction, the amine attacks the carbonyl carbon of the chloroformate, leading to the displacement of the chloride leaving group and the formation of the carbamate. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.
Alternatively, the carbamoylation can be achieved by reacting the amine with an isocyanate, such as phenyl isocyanate. The lone pair of electrons on the nitrogen of 2-naphthalenemethanamine attacks the electrophilic carbon of the isocyanate group, forming a new carbon-nitrogen bond and yielding the corresponding urea derivative. To form the carbamate, 2-naphthalenemethanol (B45165) would be reacted with phenyl isocyanate.
The precursor amine, 2-naphthalenemethanamine, can also undergo various other derivatization reactions, which are often employed for analytical purposes. For example, primary amines are commonly derivatized to enhance their detectability in chromatographic methods like HPLC. Reagents such as dansyl chloride, dabsyl chloride, and 2-naphthalenesulfonyl chloride react with the amine to form highly fluorescent or UV-active sulfonamides, allowing for sensitive quantification. These derivatization reactions highlight the nucleophilic character of the primary amine group in 2-naphthalenemethanamine, which is central to its carbamoylation to form this compound.
Table 3: Common Derivatization Reactions for Primary Amines like 2-Naphthalenemethanamine
| Reagent | Functional Group Introduced | Purpose of Derivatization |
|---|---|---|
| Phenyl chloroformate | Phenoxycarbonyl | Synthesis of N-phenylcarbamate |
| Phenyl isocyanate | Phenylaminocarbonyl (forms urea) | Synthesis of urea derivative |
| Dansyl chloride | Dansyl | Fluorescence detection in chromatography |
| 2-Naphthalenesulfonyl chloride | Naphthylsulfonyl | UV or fluorescence detection in chromatography |
Structure Reactivity and Structure Interaction Relationships in N Arylcarbamates Excluding Biological Targets
Influence of Aromatic Substituents on Chemical Reactivity and Stability
The reactivity of the carbamate (B1207046) functional group is significantly modulated by the electronic properties of the attached aromatic rings. Both the naphthalen-2-ylmethyl group and the N-phenyl group exert influence on the electron density distribution within the carbamate moiety, thereby affecting its stability and susceptibility to chemical reactions.
The naphthalen-2-ylmethyl N-phenylcarbamate molecule incorporates two distinct aromatic systems: a naphthalene (B1677914) ring and a phenyl ring. The larger, more polarizable naphthalene system, in comparison to a single benzene (B151609) ring, can have a pronounced effect on the molecule's reactivity. Naphthalene has a resonance stabilization energy per ring that is slightly less than that of benzene, which can make it more susceptible to certain chemical reactions. In the context of electrophilic substitution, naphthalene is generally more reactive than benzene. This increased reactivity is attributed to the fact that the activation energy for forming the intermediate carbocation is lower, as the aromaticity of only one ring is disrupted during the reaction.
Conversely, the N-phenyl group's electronic character directly influences the nucleophilicity of the nitrogen atom and the electrophilicity of the carbonyl carbon in the carbamate linkage. The nature of the aryl group attached to the nitrogen can attenuate the dipolar character of the carbamate ground state, which in turn affects the C–N single bond character and rotational barriers.
While this compound itself is unsubstituted on the aromatic rings, the principles of how substituents would affect its reactivity are well-established from studies on analogous N-arylcarbamates. Electron-donating groups (EDGs) on the N-phenyl ring would increase the electron density on the nitrogen atom. This, in turn, enhances the nitrogen's nucleophilicity and can increase the rate of reactions where the nitrogen acts as a nucleophile, such as in N-nitrosation. Conversely, electron-withdrawing groups (EWGs) would decrease the electron density on the nitrogen, making it less nucleophilic and slowing down such reactions.
The position of a substituent (ortho, meta, or para) on the N-phenyl ring would also be critical. For instance, in the hydrolysis of N-aryl pyridylcarbamates, a Hammett plot analysis revealed a significant correlation between the reaction rate and the electronic nature of the substituent on the aryl ring. researchgate.net A positive ρ (rho) value in such a plot indicates that the reaction is favored by electron-withdrawing groups, which stabilize the developing negative charge in the transition state. pharmacy180.comresearchgate.net This principle can be extended to predict the reactivity of substituted derivatives of this compound in similar reactions.
Interactive Table: Hammett Correlation for Hydrolysis of Substituted N-Aryl Pyridylcarbamates researchgate.net
| Substituent (X) on Aryl Ring | σ (Sigma Value) | log(k/k₀) |
| 4-OCH₃ | -0.27 | -0.6 |
| 4-CH₃ | -0.17 | -0.4 |
| H | 0 | 0 |
| 4-Cl | 0.23 | 0.5 |
| 3-NO₂ | 0.71 | 1.5 |
| 4-NO₂ | 0.78 | 1.8 |
This table illustrates the linear free-energy relationship for a related class of compounds, demonstrating the electronic influence of substituents on reactivity.
Stereochemical Considerations in Carbamate Chemical Transformations
The carbamate group in this compound is planar, but the molecule as a whole is not. The presence of bulky aromatic groups can lead to hindered rotation around the N-aryl bond, a phenomenon known as atropisomerism. While this specific molecule may not exhibit stable atropisomers at room temperature, the introduction of ortho-substituents on the phenyl ring could create a significant rotational barrier, leading to separable, axially chiral enantiomers. walisongo.ac.id
In chemical transformations, the stereochemistry of the reactants and intermediates plays a crucial role. For instance, in reactions involving chiral carbamates, high levels of diastereoselectivity can be achieved. Asymmetric 1,2-carbamoyl rearrangements of lithiated chiral carbamates have been shown to proceed with excellent diastereoselectivity. nih.govresearchgate.net This is often rationalized by a stereochemical model where the chiral auxiliary directs the approach of the reagent.
Furthermore, reactions at a chiral center adjacent to the carbamate can proceed with either retention or inversion of stereochemistry depending on the mechanism. For example, an SN2 displacement of an activated alcohol to form a carbamate has been observed to proceed with inversion of stereochemistry. pharmacy180.com
Quantitative Structure-Reactivity Relationships (QSRR)
Quantitative structure-reactivity relationships (QSRR) are mathematical models that relate the chemical structure of a compound to its reactivity. For N-arylcarbamates, QSRR studies often employ electronic and steric parameters to predict reaction rates. The Hammett equation is a classic example of a linear free-energy relationship used in QSRR:
log(k/k₀) = ρσ
where k is the rate constant for a substituted reactant, k₀ is the rate constant for the unsubstituted reactant, σ is the substituent constant that depends on the nature and position of the substituent, and ρ is the reaction constant that depends on the nature of the reaction.
For the hydrolysis of aryl N-pyridylcarbamates, a Hammett plot of log(k) versus the substituent constant σ⁻ yielded a ρ value of 2.45. researchgate.net This positive value indicates that the reaction is accelerated by electron-withdrawing substituents, which stabilize the anionic intermediate formed during the reaction. Such QSRR models are valuable for predicting the reactivity of a wide range of substituted N-arylcarbamates in similar reactions without the need for extensive experimental measurements.
Computational Insights into Structure-Interaction Dynamics (e.g., with non-biological surfaces or chemical reagents)
Computational chemistry, particularly Density Functional Theory (DFT), provides powerful tools to investigate the structure-interaction dynamics of molecules like this compound. DFT calculations can elucidate reaction mechanisms, determine transition state geometries and energies, and predict reactivity.
For example, computational studies on the nickel-catalyzed amination of aryl carbamates have provided the full catalytic cycle for this transformation, suggesting that reductive elimination is the rate-determining step. rsc.org Similarly, DFT studies on Suzuki-Miyaura cross-coupling reactions of aryl carbamates have shown that the oxidative addition occurs via a five-centered transition state, leading to the exclusive cleavage of the Ar-O bond. nih.gov
Molecular dynamics (MD) simulations can be employed to study the interaction of this compound with non-biological surfaces. These simulations can predict the adsorption geometry, binding energy, and conformational changes of the molecule upon interaction with a surface. For instance, first-principles simulations are used to model molecule-surface dynamics, taking into account electronically nonadiabatic effects that are crucial for understanding energy transfer and adsorption processes on metal surfaces. mpg.de Such computational insights are invaluable for applications in materials science and catalysis.
Applications of Naphthalen 2 Ylmethyl N Phenylcarbamate in Advanced Chemical Synthesis and Materials Science
Role as Protecting Groups for Amines in Complex Organic Synthesis
In the multistep synthesis of complex organic molecules, it is often necessary to temporarily mask the reactivity of certain functional groups to prevent unwanted side reactions. Amines, being nucleophilic and basic, are particularly susceptible to reaction with a wide array of reagents and thus frequently require protection. Carbamates are one of the most widely used classes of protecting groups for amines because they effectively decrease the nucleophilicity of the amine nitrogen. These groups can be readily installed and are stable under a variety of reaction conditions, yet they can be removed selectively without disturbing other functional groups in the molecule.
The naphthalen-2-ylmethyl N-phenylcarbamate structure represents a specific example where the amine (aniline) is protected by a naphthalen-2-ylmethoxycarbonyl group. This protecting group is structurally analogous to the common benzyl-based carboxybenzyl (Cbz or Z) group. The key feature of such protecting groups is the benzylic-type ether linkage, which is susceptible to cleavage under specific conditions.
Deprotection of a naphthalen-2-ylmethoxycarbonyl group would typically be achieved through catalytic hydrogenation. This method involves the use of a metal catalyst, such as palladium on carbon (Pd-C), and a hydrogen source to cleave the C-O bond at the benzylic position. This process regenerates the free amine while releasing 2-methylnaphthalene (B46627) and carbon dioxide as byproducts. The choice between different carbamate (B1207046) protecting groups, such as tert-butyloxycarbonyl (Boc), fluorenylmethyloxycarbonyl (Fmoc), or a naphthalen-2-ylmethoxycarbonyl group, allows for an orthogonal strategy in which each group can be removed under distinct conditions (acidic, basic, or hydrogenolysis, respectively), enabling the selective deprotection of multiple amines within the same molecule.
| Protecting Group | Abbreviation | Structure of Protected Aniline | Typical Deprotection Conditions |
|---|---|---|---|
| Carboxybenzyl | Cbz or Z | Catalytic Hydrogenation (H₂, Pd/C) | |
| Naphthalen-2-ylmethoxycarbonyl | - | Catalytic Hydrogenation (H₂, Pd/C) | |
| tert-Butyloxycarbonyl | Boc | Strong Acid (e.g., Trifluoroacetic Acid) |
Utilization as Key Intermediates for the Synthesis of Polyfunctional Molecules
The structure of this compound makes it a versatile building block, or intermediate, for the synthesis of more complex, polyfunctional molecules. Research has shown that naphthalen-2-yl N-phenylcarbamate can serve as a precursor in the synthesis of kinase inhibitors and histone deacetylase (HDAC) modulators. For instance, it can be coupled with hydroxamic acid derivatives to produce compounds with potential anti-inflammatory and anticancer activities.
Kinases are a critical class of enzymes that regulate numerous cellular processes, and their dysregulation is implicated in diseases like cancer. The naphthalene (B1677914) scaffold is recognized as a key structural motif in the design of various small-molecule kinase inhibitors. The this compound molecule provides a pre-formed framework containing both the naphthalene ring and a phenylcarbamate unit. This allows synthetic chemists to perform further chemical modifications, such as adding or altering substituents on either the naphthalene or phenyl rings, to optimize the molecule's interaction with the biological target. This modular approach is a cornerstone of modern medicinal chemistry and drug discovery.
| Molecular Fragment | Role | Example Modification for Derivative Synthesis |
|---|---|---|
| Naphthalene | Core scaffold, influences steric and electronic properties | Introduction of hydroxyl or amino groups to alter solubility or provide new reaction sites |
| Carbamate Linkage | Connects the two aromatic systems; can be a site for hydrolysis or other transformations | Replacement of the N-phenyl group with other substituted anilines or aliphatic amines |
| Phenyl Group | Provides a site for substitution to modulate biological activity | Addition of electron-withdrawing or electron-donating groups to fine-tune binding affinity |
Contributions to Polymer and Advanced Material Science
The thermal properties and chemical reactivity of carbamates position them as important compounds in materials science, particularly in the field of polymers.
Polyurethanes are a major class of polymers formed by the reaction of diisocyanates with polyols. A promising, phosgene-free recycling route for polyurethanes involves the alcoholysis of the polymer to form carbamates, which are then thermally "cracked" or decomposed to regenerate the original isocyanate and alcohol monomers.
This compound can be viewed as a model compound for this chemistry. Upon heating, particularly in the presence of a catalyst, it has the potential to decompose into its constituent parts: 2-naphthalenemethanol (B45165) and phenyl isocyanate. These molecules are monomers that can be used in the synthesis of new polymers. While phenyl isocyanate is a monoisocyanate and 2-naphthalenemethanol is a mono-alcohol, their bifunctional analogues (e.g., a naphthalene diol) are used to create high-performance polymers. The incorporation of the rigid and planar naphthalene structure into a polymer backbone is known to enhance properties such as thermal stability and mechanical strength. Studying the decomposition of model compounds like this compound provides valuable data on the temperatures and conditions required for these transformations, aiding in the design of novel polymers and more efficient polymer recycling processes.
Facilitation of Carbon Dioxide Capture and Utilization Technologies
Amine-based solvents are the current benchmark for post-combustion carbon dioxide (CO₂) capture. The fundamental chemistry involves the reaction of CO₂ with a primary or secondary amine to form a carbamate. This reaction is reversible; the captured CO₂ can be released by heating the carbamate, which regenerates the amine for reuse. The efficiency of this temperature-swing process depends heavily on the stability of the carbamate formed.
While this compound is not directly used as a CO₂ capture solvent, its study is relevant to this field. The formation and cleavage of its carbamate bond are analogous to the reactions occurring in CO₂ capture systems. Research into the thermodynamics and kinetics of well-defined, stable carbamates provides crucial data for modeling and optimizing capture processes. Understanding the factors that influence carbamate stability, such as the steric and electronic effects of the attached naphthalene and phenyl groups, can help in the rational design of more efficient and less energy-intensive amine solvents for industrial CO₂ capture. Furthermore, the reaction of CO₂ with amines and alcohols to form stable carbamates represents a potential pathway for carbon utilization, converting captured CO₂ into valuable chemical products.
Research Tool in Mechanistic Organic Chemistry Studies
This compound serves as an excellent substrate for studying various reaction mechanisms in organic chemistry due to its well-defined structure, which incorporates several reactive features. The carbamate functional group itself is a hybrid of an ester and an amide, and its reactivity is a subject of detailed study.
Key mechanistic studies where this compound could be employed include:
Hydrolysis: The cleavage of the carbamate bond under acidic or basic conditions can proceed through different mechanisms. The bulky naphthalene and phenyl groups allow for a systematic investigation of how steric hindrance and electronic effects influence the reaction rates and pathways.
Thermal Decomposition (Pyrolysis): As discussed in the context of polyurethane chemistry, the thermal breakdown of carbamates can lead to different products, such as isocyanates and alcohols, or amines, alkenes, and CO₂. The specific pathway taken depends on the structure of the carbamate. The naphthalen-2-ylmethyl group provides a benzylic-type structure whose cleavage mechanism can be compared to other alkyl and aryl carbamates.
Spectroscopic Analysis: The naphthalene and phenyl groups are strong chromophores, making it easy to monitor reaction kinetics using techniques like UV-Vis spectroscopy. Similarly, the distinct signals of the aromatic and methylene (B1212753) protons in ¹H NMR spectroscopy provide a clear way to track the transformation of the starting material into products.
By modifying the substituents on the aromatic rings, researchers can systematically probe how electronic changes affect the reactivity of the carbamate core, providing fundamental insights into reaction mechanisms that are broadly applicable across organic chemistry.
| Type of Study | Role of the Compound | Information Gained |
|---|---|---|
| Kinetics of Base-Catalyzed Hydrolysis | Substrate with varying substituents on the phenyl ring | Understanding electronic effects (Hammett relationships) on the stability and cleavage of the carbamate bond. |
| Product Analysis of Thermal Decomposition | Model compound to be heated in various solvents | Determining the preferred pyrolytic pathway (e.g., isocyanate formation vs. elimination) based on structure. |
| Catalytic Hydrogenolysis | Substrate for deprotection studies | Investigating the efficiency of different catalysts and conditions for cleaving the benzylic C-O bond. |
Future Directions and Emerging Research Avenues
Development of Novel and Highly Efficient Catalytic Synthetic Routes
The synthesis of carbamates, including naphthalen-2-ylmethyl N-phenylcarbamate, is a cornerstone of organic chemistry, with continuous efforts to improve efficiency, selectivity, and environmental compatibility. Traditional methods for carbamate (B1207046) synthesis often involve the use of hazardous reagents like phosgene (B1210022) or isocyanates. Future research will undoubtedly focus on developing novel catalytic routes that circumvent these issues.
One promising direction is the use of transition-metal catalysis. For instance, methodologies involving the oxidative carbonylation of amines and alcohols offer a more direct and atom-economical approach. The development of catalysts based on abundant and non-toxic metals will be a key focus. Furthermore, the exploration of N-heterocyclic carbenes (NHCs) as organocatalysts presents a metal-free alternative for the synthesis of complex molecules, and their application to carbamate synthesis is an area ripe for investigation. nih.gov
Future synthetic strategies are expected to move towards one-pot reactions, minimizing intermediate purification steps and reducing solvent waste. The development of such processes for this compound will be crucial for its large-scale and cost-effective production.
Advanced Computational Studies on Complex Reaction Dynamics and Pathways
To complement experimental synthetic efforts, advanced computational studies will play a pivotal role in elucidating the complex reaction dynamics and pathways involved in the formation of this compound. Density Functional Theory (DFT) calculations can provide deep insights into reaction mechanisms, transition state geometries, and activation energies. nih.gov
Such computational models can be used to:
Predict the most favorable reaction conditions.
Understand the role of catalysts in lowering activation barriers.
Design more efficient and selective catalysts.
Investigate potential side reactions and by-product formation.
By simulating the reaction at a molecular level, researchers can gain a predictive understanding that can guide experimental design, saving time and resources.
Exploration of Non-Covalent Interactions in Tailored Supramolecular Architectures
The structure of this compound, with its aromatic naphthalene (B1677914) and phenyl rings and the carbamate linkage capable of hydrogen bonding, makes it an excellent candidate for applications in supramolecular chemistry. The study of non-covalent interactions, such as π-π stacking, hydrogen bonding, and van der Waals forces, will be crucial in designing and constructing tailored supramolecular architectures.
Future research in this area could involve:
The design of self-assembling systems based on this carbamate.
The formation of host-guest complexes with specific recognition properties.
The development of novel materials with tunable optical and electronic properties based on the controlled arrangement of these molecules.
The ability to control the assembly of these molecules on a nanoscale opens up possibilities for applications in areas such as molecular sensing, drug delivery, and organic electronics.
Integration with Green Chemistry Principles for Sustainable Synthesis
The principles of green chemistry are increasingly guiding synthetic organic chemistry. Future research on the synthesis of this compound will need to align with these principles to ensure sustainability. This includes:
Use of Renewable Feedstocks: Exploring bio-based starting materials for the synthesis.
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.
Safer Solvents and Reagents: Replacing hazardous solvents and reagents with greener alternatives, such as ionic liquids or supercritical fluids. rsc.org
Energy Efficiency: Developing reactions that can be carried out at ambient temperature and pressure, potentially utilizing photochemical or microwave-assisted techniques. rsc.org
The integration of these principles will not only reduce the environmental impact of the synthesis but can also lead to more efficient and cost-effective processes. A comparative table of traditional versus potential green synthetic routes is presented below.
| Feature | Traditional Synthesis | Green Chemistry Approach |
| Starting Materials | Petroleum-based | Renewable resources |
| Reagents | Phosgene, isocyanates | CO2, dimethyl carbonate |
| Catalysts | Stoichiometric bases | Recyclable catalysts (e.g., ionic liquids) rsc.org |
| Solvents | Volatile organic compounds | Supercritical fluids, water, bio-solvents |
| Energy Input | High temperature and pressure | Ambient conditions, photochemistry rsc.org |
Investigation of this compound in Emerging Fields of Chemical Research
The unique structural features of this compound suggest its potential for application in a variety of emerging fields. The naphthalene moiety is a well-known chromophore, suggesting potential applications in materials science, particularly in the development of organic light-emitting diodes (OLEDs) and fluorescent probes.
Furthermore, the carbamate linkage is a common feature in many biologically active molecules. nih.gov Therefore, investigations into the potential biological activities of this compound and its derivatives could be a fruitful area of research. This could include screening for antimicrobial, anticancer, or enzyme inhibitory activities. The synthesis of derivatives with various substituents on the aromatic rings could lead to the discovery of compounds with enhanced biological profiles. nih.gov
The versatility of the carbamate group also allows for its use as a protecting group in complex organic syntheses, and the specific properties of the naphthalen-2-ylmethyl group may offer advantages in this context.
Q & A
Q. What are the established synthetic pathways for naphthalen-2-ylmethyl N-phenylcarbamate, and what key reaction conditions are required for optimal yield?
The synthesis of carbamate derivatives typically involves coupling naphthalen-2-ylmethanol with phenyl isocyanate under anhydrous conditions. A methodologically rigorous approach includes using a base catalyst (e.g., triethylamine) in a dry solvent like dichloromethane at 0–5°C to minimize side reactions. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high purity. Characterization by -NMR and -NMR is critical to confirm the carbamate linkage and aromatic substitution patterns .
Q. Which analytical techniques are most reliable for characterizing the structural integrity of this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy is essential for confirming the molecular structure, particularly the carbamate (–O–CO–NH–) group and substitution on the naphthalene ring. High-resolution mass spectrometry (HRMS) validates molecular weight, while infrared (IR) spectroscopy identifies carbonyl stretching frequencies (~1700 cm). For purity assessment, reverse-phase HPLC with UV detection is recommended .
Q. How can researchers assess the acute toxicity profile of this compound in preclinical models?
Follow OECD Guideline 423 for acute oral toxicity, administering graded doses to rodents (e.g., Sprague-Dawley rats) and monitoring mortality, clinical signs (e.g., respiratory distress), and histopathology (liver, kidneys). Include control groups and use statistical tools like probit analysis to determine LD. Comparative studies with structurally similar carbamates (e.g., methyl N-phenylcarbamate) can contextualize findings .
Advanced Research Questions
Q. How should researchers resolve contradictions in toxicity data between in vitro and in vivo studies for this compound?
Discrepancies often arise from metabolic differences (e.g., hepatic activation in vivo vs. static cell cultures). Address this by:
- Conducting interspecies comparisons (e.g., human hepatocytes vs. rodent models) to identify metabolic pathways.
- Using advanced in vitro models (3D organoids, microphysiological systems) that better mimic in vivo conditions.
- Applying toxicokinetic modeling to correlate exposure levels and metabolite formation .
Q. What computational strategies can predict the environmental persistence and bioaccumulation potential of this compound?
Use quantitative structure-activity relationship (QSAR) models (e.g., EPI Suite) to estimate log (octanol-water partition coefficient) and biodegradation half-life. Molecular dynamics simulations can assess binding affinity to soil organic matter. Validate predictions with experimental data from OECD 307 (soil degradation) and OECD 305 (bioaccumulation in fish) .
Q. What experimental design considerations are critical for studying the compound’s mechanism of action in enzyme inhibition?
- Use kinetic assays (e.g., spectrophotometric monitoring of substrate depletion) to determine inhibition constants ().
- Include positive controls (e.g., known carbamate inhibitors like physostigmine) and negative controls (solvent-only).
- Perform molecular docking studies to identify binding sites on target enzymes (e.g., acetylcholinesterase) and validate with site-directed mutagenesis .
Q. How can researchers optimize the compound’s stability under varying pH and temperature conditions for pharmacological applications?
Conduct accelerated stability studies per ICH Q1A guidelines:
- Expose the compound to buffers (pH 1–12) at 40°C/75% RH for 4 weeks.
- Analyze degradation products via LC-MS and identify hydrolytic pathways (e.g., cleavage of the carbamate group).
- Stabilize formulations using cyclodextrin encapsulation or liposomal delivery systems .
Methodological Notes
- Data Contradiction Analysis : Cross-reference in vitro cytotoxicity (e.g., MTT assay in HepG2 cells) with in vivo hepatic enzyme markers (ALT, AST) to validate hepatotoxicity mechanisms .
- Environmental Sampling : Use solid-phase extraction (SPE) coupled with GC-MS for trace detection in water samples, with method validation via spike-recovery experiments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
